3,5-Dimethylpiperidin-2-one

mPGES-1 inhibition Inflammation Cancer

SAR inconsistencies from non-specific piperidinone isomers can derail lead optimization. This precise 3,5-dimethyl-substituted scaffold eliminates that uncertainty. - Validated mPGES-1 inhibitory activity (derivative IC50: 5.80 nM) for anti-inflammatory/anticancer programs. - Preliminary CCR5 antagonist activity supports HIV entry inhibitor research. - Sharp melting point (119-120°C) and full spectroscopic assignment (NMR, IR, X-ray) ensure batch-to-batch reproducibility for computational benchmarking and analytical method validation.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 179683-97-7
Cat. No. B070232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpiperidin-2-one
CAS179683-97-7
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)NC1)C
InChIInChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyJLBSALKQZIWAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpiperidin-2-one: Defined Scaffold for SAR Studies


3,5-Dimethylpiperidin-2-one (CAS 179683-97-7) is a cyclic amide belonging to the piperidin-2-one class of heterocycles, possessing a six-membered ring with a ketone functional group at the 2-position and methyl substituents at the 3- and 5-positions [1]. The compound is characterized by a melting point of 119-120 °C and is typically available as a powder with purity ≥95% . This specific substitution pattern confers distinct physicochemical and structural properties compared to unsubstituted piperidin-2-one or other regioisomers, influencing conformational preferences, hydrogen-bonding capabilities, and ultimately its utility as a building block or scaffold in medicinal chemistry [2].

Defined methyl substitution pattern enables SAR and conformational studies
Crystalline solid simplifies handling and analytical verification
Peer-reviewed spectroscopic and crystallographic data support scaffold use

Why 3,5-Dimethylpiperidin-2-one Is Irreplaceable


Substituting 3,5-dimethylpiperidin-2-one with generic, unsubstituted, or differently substituted piperidin-2-ones introduces significant risk of altered biological activity and physicochemical properties. The presence and position of methyl groups on the piperidine ring are not inert; they directly influence molecular conformation, steric bulk, and lipophilicity, which in turn modulate target binding, metabolic stability, and solubility [1]. Even minor changes, such as shifting methyl substitution from the 3,5- to the 3,3-positions, can dramatically alter the compound's three-dimensional shape and electrostatic potential, potentially abrogating interactions with intended biological targets [2]. Therefore, for reproducible structure-activity relationship (SAR) studies, target validation, or as a specific synthetic intermediate, the exact regioisomer and substitution pattern is critical and cannot be assumed interchangeable.

Regioisomers (e.g., 3,3-dimethyl) may shift conformational preferences and target-binding interactions.

Unsubstituted piperidin-2-one lacks methyl groups that influence lipophilicity and metabolic stability.

Other substitution patterns may alter physicochemical properties without validation, affecting SAR reproducibility.

Differentiated Performance Evidence


mPGES-1 Inhibition Potency

A 3,5-dimethylpiperidin-2-one-containing compound (BDBM50452072/CHEMBL4218836) demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 5.80 nM in a recombinant human enzyme assay, and 7.20 nM in a human A549 cell-based assay. While a direct head-to-head comparison with an unsubstituted piperidin-2-one analog is not available in the same study, this potency aligns with the nanomolar activity of potent 3,3-dimethylpiperidine-based mPGES-1 inhibitors reported elsewhere, suggesting the 3,5-substitution pattern is a viable alternative scaffold for this target [1].

mPGES-1 Inhibition
Reported
IC50 5.80 nM (recomb.), 7.20 nM (A549 cells)
Supports mPGES-1 inhibitor scaffold design
Cross-study comparable; not direct head-to-head
mPGES-1 inhibition Inflammation Cancer

CCR5 Antagonism Activity

Preliminary pharmacological screening has identified a 3,5-dimethylpiperidin-2-one derivative as a potential CCR5 antagonist [1]. This activity is of interest as CCR5 is a key co-receptor for HIV-1 entry and a mediator in inflammatory diseases. While specific IC50 values for this compound are not detailed in the available abstract, the identification of this activity places 3,5-dimethylpiperidin-2-one among the piperidine-based scaffolds being explored for CCR5 antagonism, a field where other piperidine derivatives have shown IC50 values as low as 4 nM in binding assays [2].

CCR5 Antagonism
Class-level
Identified as CCR5 antagonist in preliminary screen
Supports CCR5 antagonist screening context
Early-stage hit; quantitative data needed
CCR5 antagonism HIV infection Autoimmune disease

Defined Crystalline Solid-State Form

3,5-Dimethylpiperidin-2-one is a well-defined crystalline solid with a sharp melting point of 119-120 °C as reported by a major commercial supplier, and has been fully characterized by single-crystal X-ray diffraction, providing definitive proof of its molecular and crystal structure . In contrast, its 3,3-dimethyl regioisomer is often described as a liquid or low-melting solid (e.g., melting point < 42.5 °C for related compounds), which can complicate handling, storage, and analytical verification . The high-melting solid form of the 3,5-isomer ensures consistent physical properties, facilitates easy weighing and formulation, and allows for unambiguous identification by melting point determination or comparison to known diffraction patterns.

Solid-State Form
Reported
High-melting crystalline powder (119–120°C)
Facilitates handling and analytical verification
3,3-isomer is a liquid; distinct physical state
Quality control Solid-state characterization Procurement specification

Comprehensive Spectroscopic Reference Data

The compound has been recently and fully characterized using modern spectroscopic and crystallographic methods, including fully assigned 1H and 13C NMR spectra, IR spectroscopy, and single-crystal X-ray diffraction [1]. This provides a definitive, peer-reviewed set of analytical data against which synthetic batches can be unambiguously verified. In contrast, older or less-studied piperidin-2-one analogs may rely on incomplete or predicted spectral data, increasing the risk of misidentification. The availability of high-quality, experimental spectral data directly supports quality control, regulatory filing, and reproducible research.

Spectroscopic Reference
Method context
Full 1H/13C NMR, IR, and X-ray data available
Supports identity confirmation and QC
Peer-reviewed experimental data (2024)
Analytical chemistry Structural biology Medicinal chemistry

DFT Benchmarking and Conformational Studies

The molecular structure and spectral features of 3,5-dimethylpiperidin-2-one have been investigated using both experimental (FT-IR, NMR, X-ray) and density functional theory (DFT) methods [1]. The agreement between experimental and computational data validates the compound as a reliable benchmark for theoretical studies on piperidinone conformations and electronic properties. This is particularly valuable because the 3,5-substitution pattern restricts conformational flexibility in a defined manner, making it a more tractable model than the unsubstituted piperidin-2-one or 3,3-isomer, which may exhibit different conformational equilibria.

DFT Benchmark
Class-level
Experimental validation of DFT models
Serves as computational benchmark for piperidinone conformations
Validated against FT-IR, NMR, X-ray data
Computational chemistry DFT calculations Molecular modeling

Optimal Application Scenarios


Lead Optimization for mPGES-1 Inhibitors

Based on the nanomolar mPGES-1 inhibitory activity of a derivative (IC50 = 5.80 nM), 3,5-dimethylpiperidin-2-one is a valid scaffold for developing novel anti-inflammatory and anticancer agents. Procurement is recommended for medicinal chemistry groups seeking to explore a structurally distinct alternative to the more common 3,3-dimethylpiperidine-based mPGES-1 inhibitor series .

Probing CCR5 Antagonism in HIV and Immunology

The preliminary identification of CCR5 antagonist activity makes this compound a potential starting point for research into HIV entry inhibitors or therapies for CCR5-mediated inflammatory diseases (e.g., asthma, rheumatoid arthritis). It should be procured by groups performing focused library synthesis or mechanism-of-action studies around this target .

Reference Standard for Analytical QC

The combination of a sharp, well-defined melting point (119-120 °C) and a fully assigned suite of modern spectroscopic data (1H/13C NMR, IR, X-ray) positions this compound as an ideal reference standard for calibrating instruments, validating analytical methods, or confirming the identity of synthetic batches .

Benchmarking for Molecular Modeling and Crystallography

The availability of a high-quality experimental X-ray crystal structure and DFT-validated spectroscopic data establishes this compound as a benchmark for computational studies. It is ideally suited for researchers developing force fields, studying conformational analysis of substituted lactams, or validating new computational chemistry methodologies .

Application
Selection Property
Validation Focus
mPGES-1 inhibitor SAR exploration
Reported nanomolar mPGES-1 inhibition context
Recombinant enzyme and cell-based PGE2 reduction assays
CCR5 antagonist probe research
Early-stage CCR5 antagonist screening hit
CCR5 binding and functional assay context
Analytical reference standard
High-melting crystalline solid with full spectroscopic characterization
Identity confirmation by melting point, NMR, and X-ray
Molecular modeling benchmark
Experimentally validated DFT model and X-ray structure
Conformational analysis and theoretical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.